[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine
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Overview
Description
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine is a complex organic compound characterized by the presence of a bromine atom, two methyl groups, a sulfonyl group, and a cyclohexylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the preparation of the 5-bromo-2,4-dimethylphenyl precursor. This precursor can be synthesized through a series of reactions, including bromination and methylation of a phenyl ring. The sulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the cyclohexylethylamine moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The bromine atom and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-difluorobenzenesulfonyl chloride
- 4-[(5-Bromo-2,4-dimethylphenyl)sulfonylamino]benzoic acid
Uniqueness
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine is unique due to its combination of a sulfonyl group with a cyclohexylethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24BrNO2S |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-bromo-N-cyclohexyl-N-ethyl-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO2S/c1-4-18(14-8-6-5-7-9-14)21(19,20)16-11-15(17)12(2)10-13(16)3/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
NKVWKJVAAPLMED-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Origin of Product |
United States |
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